2-Iodopropane
Overview
Description
2-Iodopropane, also known as isopropyl iodide, is an organic iodine compound with the chemical formula C3H7I. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol, ether, and benzene. This compound is commonly used as an alkylating agent in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Iodopropane, also known as isopropyl iodide or sec-propyl iodide , is a halogenated hydrocarbon. Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom or molecule that donates an electron pair, replaces the iodine atom in the this compound molecule . This reaction can lead to the formation of new organic compounds.
In addition, this compound can undergo elimination reactions, where the iodine atom and a hydrogen atom on the adjacent carbon atom are removed, resulting in the formation of a double bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic compounds can affect the compound’s reactivity. Additionally, factors such as temperature, pH, and the presence of light can influence the rate and extent of the reactions involving this compound .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various organic reactions due to the presence of the iodine atom, which can act as a good leaving group . This makes 2-Iodopropane a useful reagent in substitution reactions and in the synthesis of other organic compounds .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have not been extensively studied. Like other volatile organic compounds, it is likely to evaporate quickly when exposed to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopropane can be synthesized through several methods:
From Isopropanol and Hydrogen Iodide: One common method involves the reaction of isopropanol with hydrogen iodide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.
From 2-Bromopropane and Sodium Iodide: Another method involves the reaction of 2-bromopropane with sodium iodide in acetone.
From Glycerol, Iodine, and Phosphorus: A less common method involves the reaction of glycerol with iodine and phosphorus.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is typically stabilized with copper to prevent decomposition .
Chemical Reactions Analysis
2-Iodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: As an alkyl iodide, this compound readily participates in nucleophilic substitution reactions. For example, it can react with nucleophiles such as hydroxide ions to form isopropanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Substitution: Isopropanol, isopropyl ethers, and other substituted products.
Elimination: Propene
Scientific Research Applications
2-Iodopropane has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of certain drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes .
Comparison with Similar Compounds
2-Iodopropane can be compared with other alkyl iodides such as:
Methyl Iodide (CH3I): A simpler alkyl iodide with similar reactivity but different physical properties.
Ethyl Iodide (C2H5I): Another alkyl iodide with slightly different reactivity and applications.
1-Iodopropane (C3H7I): An isomer of this compound with different reactivity due to the position of the iodine atom.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its secondary carbon-iodine bond makes it more reactive in certain substitution and elimination reactions compared to primary alkyl iodides .
Properties
IUPAC Name |
2-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058788 | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
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Vapor Pressure |
43.1 [mmHg] | |
Record name | Isopropyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75-30-9 | |
Record name | Isopropyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |
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Record name | ISOPROPYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Iodopropane has the molecular formula C3H7I and a molecular weight of 169.99 g/mol. []
A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. This includes:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra have been used to study the thermolysis of lauroyl peroxide and 3,5,5-trimethylhexanoyl peroxide in the presence of this compound, revealing information about reaction mechanisms through CIDNP (chemically induced dynamic nuclear polarization). [, ]* Infrared (IR) Spectroscopy: FTIR spectroscopy has been employed to study the photochemical reaction of this compound with ozone in solid argon, identifying intermediates like iodoso- (Z-IO) and iodyl-species (Z-IO2). [] * Raman Spectroscopy: This technique, coupled with density functional theory calculations, has been used to investigate halogen bonding interactions between this compound and azabenzenes like pyridine, pyrimidine, and pyridazine. []* Photoelectron Spectroscopy: High-resolution photoelectron spectra of this compound have provided insights into its electronic structure and ionization potential. [] * Ultraviolet (UV) Spectroscopy: The far-ultraviolet spectrum of this compound has been recorded, aiding in understanding its electronic transitions. []
A: this compound readily undergoes photodissociation when exposed to UV light. For instance, at 266 nm, it primarily yields ground state iodine (I(2P3/2)) and hydrogen iodide (HI) through a rapid 1,2-HI elimination mechanism. This contrasts with other iodoalkanes like 1-iodopropane, which favor I*(2P1/2) production. []
A: Yes, this compound serves as a convenient source of i-C3F7 radicals, often generated through its reaction with laser light or heat. [, ] These radicals can then participate in various reactions, such as chlorine atom abstraction from cyanogen chloride to form 2-chloroheptafluoro propane. []
A: this compound acts as an alkylating agent in organic synthesis. For example:* N-Alkylation: It reacts with the potassium salts of indole, pyrrole, and 2,5-dimethylpyrrole in dimethyl sulfoxide to yield N-alkylated derivatives. []* C-Alkylation: It can alkylate the chiral glycine enolate derivative from 1‐benzoyl‐2‐(tert‐butyl)‐3‐methyl‐1,3‐imidazolidin‐4‐one with high diastereoselectivity. []* C-Glycosylation: this compound derivatives, such as C-glucosyl this compound, have been utilized in the synthesis of C-glycosyl amino acids like C-glucosyl allothreonine. []
A: Studies reveal that this compound adsorbs onto metal surfaces like silver (Ag(111)) at low temperatures (e.g., 100 K). Upon heating, it dissociates, producing surface-bound hydrocarbon fragments and iodine atoms. [] This interaction has implications for understanding heterogeneous catalysis and surface science.
A: this compound is a volatile liquid at room temperature and requires careful handling. It is susceptible to decomposition upon exposure to heat or light. []
A: Various analytical techniques are employed to study this compound, often in combination with separation methods like gas chromatography (GC):* Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for identifying and quantifying this compound in complex mixtures. [, , ]* Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC, ICP-MS offers highly sensitive and element-specific detection of iodine, enabling the quantification of this compound. []
A: As a halogenated hydrocarbon, this compound warrants careful handling due to its potential toxicity and volatility. [, ]
A: Research suggests that marine macroalgae release volatile iodinated hydrocarbons, including this compound, into the environment. [] While its environmental impact requires further investigation, its presence raises concerns regarding its potential role in atmospheric and marine chemistry.
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